molecular formula C8H10FNO3S B13220941 (2-Fluoro-4-methoxyphenyl)methanesulfonamide

(2-Fluoro-4-methoxyphenyl)methanesulfonamide

Cat. No.: B13220941
M. Wt: 219.24 g/mol
InChI Key: WQWQGRRSMCBFDZ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO3S It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluoro-4-methoxyaniline+methanesulfonyl chlorideThis compound\text{2-fluoro-4-methoxyaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-fluoro-4-methoxyaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

(2-Fluoro-4-methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methoxyphenyl)amine
  • (2-Fluoro-4-methoxyphenyl)methanol
  • (2-Fluoro-4-methoxyphenyl)acetic acid

Uniqueness

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

WQWQGRRSMCBFDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CS(=O)(=O)N)F

Origin of Product

United States

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